molecular formula C11H18F2N2O B1490262 Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone CAS No. 2091712-33-1

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone

Cat. No.: B1490262
CAS No.: 2091712-33-1
M. Wt: 232.27 g/mol
InChI Key: VLPWITFTOIIPJH-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C11H18F2N2O. It is a fluorinated derivative of piperidine, which is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is first reacted with appropriate reagents to introduce the difluoroethyl group at the 4-position.

  • Azetidin-3-yl Group Introduction: The azetidin-3-yl group is then introduced through a series of reactions involving the use of specific catalysts and reaction conditions.

  • Final Methanone Formation: The final step involves the formation of the methanone group, which completes the synthesis of the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution Reactions: Substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can yield alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.

Scientific Research Applications

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its interactions with biological macromolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

  • Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone: This compound has a similar structure but with a different position of the difluoroethyl group.

  • Piperidine Derivatives: Other piperidine derivatives with different substituents can be compared to highlight the uniqueness of this compound.

Properties

IUPAC Name

azetidin-3-yl-[4-(1,1-difluoroethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c1-11(12,13)9-2-4-15(5-3-9)10(16)8-6-14-7-8/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPWITFTOIIPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
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Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
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Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
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Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
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Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone

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